molecular formula C13H23BrO B13477751 (((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane

(((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane

Cat. No.: B13477751
M. Wt: 275.22 g/mol
InChI Key: AEJZZRDNAITMRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane typically involves the reaction of cyclopentylmethanol with bromine to form 1-(bromomethyl)cyclopentane. This intermediate is then reacted with cyclohexylmethanol in the presence of a base to form the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Scientific Research Applications

Chemistry

In chemistry, (((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of various chemical structures .

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of brominated organic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and biologically active molecules .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties .

Mechanism of Action

The mechanism of action of (((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate

Properties

Molecular Formula

C13H23BrO

Molecular Weight

275.22 g/mol

IUPAC Name

[1-(bromomethyl)cyclopentyl]oxymethylcyclohexane

InChI

InChI=1S/C13H23BrO/c14-11-13(8-4-5-9-13)15-10-12-6-2-1-3-7-12/h12H,1-11H2

InChI Key

AEJZZRDNAITMRQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2(CCCC2)CBr

Origin of Product

United States

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